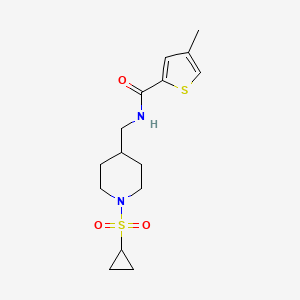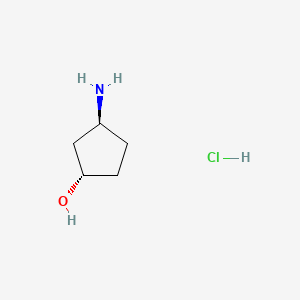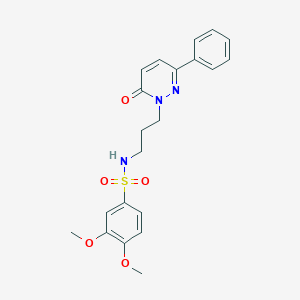![molecular formula C17H12F3N3O2 B2819902 N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide CAS No. 1797114-53-4](/img/structure/B2819902.png)
N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide, commonly known as CFTR modulator, is a chemical compound that has gained significant attention in scientific research. It is a potential therapeutic agent for the treatment of cystic fibrosis, a genetic disease that affects the lungs, pancreas, and other organs.
Mecanismo De Acción
CFTR modulator works by targeting the CFTR protein and improving its function. CFTR protein is responsible for regulating the movement of chloride ions in and out of cells. In cystic fibrosis patients, the CFTR protein is defective, leading to the accumulation of thick, sticky mucus in the lungs. CFTR modulator helps to restore the function of CFTR protein, thereby reducing mucus build-up and improving lung function.
Biochemical and Physiological Effects:
CFTR modulator has been shown to have several biochemical and physiological effects. It helps to improve lung function by reducing mucus build-up and improving airway clearance. It also helps to reduce inflammation in the lungs, which is a common feature of cystic fibrosis. Additionally, CFTR modulator has been shown to improve nutritional status in cystic fibrosis patients by improving pancreatic function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFTR modulator has several advantages for lab experiments. It is a potent and specific modulator of CFTR protein, making it a useful tool for studying the function of CFTR protein. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, CFTR modulator has some limitations for lab experiments. It is a complex chemical compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, CFTR modulator has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
CFTR modulator has several potential future directions for research. One area of focus is the development of new CFTR modulators with improved potency and selectivity. Another area of focus is the development of combination therapies that target multiple aspects of cystic fibrosis, such as inflammation and infection. Additionally, CFTR modulator has potential applications in other diseases, such as COPD and bronchiectasis, which warrant further investigation. Overall, CFTR modulator is a promising therapeutic agent that has the potential to improve the lives of cystic fibrosis patients and advance our understanding of CFTR protein function.
Métodos De Síntesis
CFTR modulator is a complex chemical compound that requires a multi-step synthesis process. The synthesis method involves the reaction of 2-fluorobenzyl cyanide with 3,5-difluoroaniline, followed by the reaction of the resulting intermediate with chloroacetyl chloride. The final product, CFTR modulator, is obtained by reacting the intermediate with ammonium hydroxide and acetic acid.
Aplicaciones Científicas De Investigación
CFTR modulator has been extensively studied for its potential therapeutic effects on cystic fibrosis. It works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for maintaining the balance of salt and water in the lungs. CFTR modulator helps to restore the function of CFTR protein, thereby improving lung function in cystic fibrosis patients. In addition to cystic fibrosis, CFTR modulator has also been studied for its potential use in the treatment of other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Propiedades
IUPAC Name |
N-[2-[[cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-11-5-10(6-12(19)7-11)17(25)22-9-16(24)23-15(8-21)13-3-1-2-4-14(13)20/h1-7,15H,9H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTVCALBIBPUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)CNC(=O)C2=CC(=CC(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2819819.png)
![(2-chloro-6-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2819821.png)
![6-Bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2819822.png)
![2-({3-Oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetohydrazide](/img/structure/B2819825.png)
![methyl 2-(2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2819828.png)






![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2819838.png)
![1-(4-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2819840.png)
![6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2819842.png)